molecular formula C38H66N2O2+2 B10859195 Deditonium CAS No. 20462-53-7

Deditonium

Cat. No.: B10859195
CAS No.: 20462-53-7
M. Wt: 582.9 g/mol
InChI Key: HDFVMCZXNURVCU-UHFFFAOYSA-N
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Description

Denatonium, commonly known as denatonium benzoate, is a chemical compound recognized as the most bitter substance known. It is often used as an aversive agent to prevent accidental ingestion of toxic substances. Denatonium is a quaternary ammonium cation and is typically available as a salt with anions such as benzoate or saccharinate .

Chemical Reactions Analysis

Denatonium undergoes various chemical reactions, including:

    Oxidation: Denatonium can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.

    Reduction: Reduction reactions involving denatonium are not widely reported.

    Substitution: Denatonium can undergo substitution reactions, particularly involving its quaternary ammonium group.

Scientific Research Applications

Denatonium has a wide range of scientific research applications:

Mechanism of Action

Denatonium exerts its effects primarily through its extreme bitterness, which activates taste receptors on the tongue. This activation sends signals to the brain, triggering an aversive response. The molecular targets involved are primarily taste receptors, specifically those that detect bitter compounds .

Comparison with Similar Compounds

Denatonium is unique due to its extreme bitterness. Similar compounds include:

Denatonium stands out due to its unparalleled bitterness, making it highly effective as an aversive agent.

Properties

CAS No.

20462-53-7

Molecular Formula

C38H66N2O2+2

Molecular Weight

582.9 g/mol

IUPAC Name

10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium

InChI

InChI=1S/C38H66N2O2/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4/h19-22,29-32H,11-18,23-28H2,1-10H3/q+2

InChI Key

HDFVMCZXNURVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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